molecular formula C9H15N3 B3100425 3-(4-Methyl-1H-pyrazol-3-YL)piperidine CAS No. 1369145-92-5

3-(4-Methyl-1H-pyrazol-3-YL)piperidine

Cat. No.: B3100425
CAS No.: 1369145-92-5
M. Wt: 165.24
InChI Key: LXVFHAHBUWTXCW-UHFFFAOYSA-N
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Description

3-(4-Methyl-1H-pyrazol-3-YL)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 4-methyl-1H-pyrazol-3-yl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both piperidine and pyrazole rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.

Biochemical Analysis

Biochemical Properties

3-(4-Methyl-1H-pyrazol-3-YL)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating their activity. Additionally, this compound can bind to receptor proteins on cell surfaces, affecting signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Moreover, this compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . For example, in certain cancer cell lines, this compound has been found to inhibit cell growth and induce apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and reducing inflammation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various compounds in the body. These interactions can influence the metabolic flux and levels of metabolites, affecting overall cellular metabolism . Additionally, this compound can modulate the activity of co-factors, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments . The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1H-pyrazol-3-YL)piperidine typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions. For example, 4-methyl-1H-pyrazole can be prepared by reacting 4-methyl-3-oxobutanoic acid with hydrazine hydrate.

  • Formation of the Piperidine Ring: : The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors. One common method involves the hydrogenation of pyridine in the presence of a suitable catalyst.

  • Coupling of Pyrazole and Piperidine Rings: : The final step involves the coupling of the pyrazole and piperidine rings. This can be achieved through a nucleophilic substitution reaction where the pyrazole ring is introduced to the piperidine ring using a suitable leaving group and base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1H-pyrazol-3-YL)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole or piperidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings.

Scientific Research Applications

3-(4-Methyl-1H-pyrazol-3-YL)piperidine has several scientific research applications:

    Medicinal Chemistry: The compound serves as a scaffold for the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methyl-1H-pyrazol-5-YL)piperidine: Similar structure but with a different substitution pattern on the pyrazole ring.

    3-(4-Methyl-1H-pyrazol-3-YL)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    3-(4-Methyl-1H-imidazol-3-YL)piperidine: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

3-(4-Methyl-1H-pyrazol-3-YL)piperidine is unique due to the specific combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. The presence of the 4-methyl group on the pyrazole ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

3-(4-methyl-1H-pyrazol-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-5-11-12-9(7)8-3-2-4-10-6-8/h5,8,10H,2-4,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVFHAHBUWTXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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